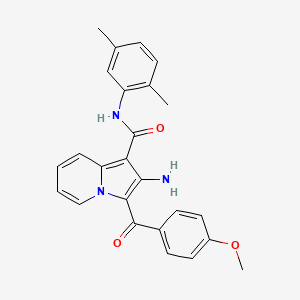
methyl 7-bromo-1-((4-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-bromo-1-((4-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound of interest within the realms of medicinal chemistry and organic synthesis. Its unique structure, incorporating bromine, a methylthio group, and an isoquinoline moiety, imparts it with significant potential for diverse chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-1-((4-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. Starting from commercially available precursors, the compound can be constructed through a series of nucleophilic substitution reactions, cyclization steps, and final esterification processes under controlled conditions.
Nucleophilic Substitution: : Introduction of bromine via bromination of an aromatic intermediate.
Cyclization: : Formation of the isoquinoline core structure under acidic or basic conditions.
Esterification: : The final step involves esterification of the carboxylate group using methanol under catalytic conditions.
Industrial Production Methods
In an industrial setting, production scales up using continuous flow reactors to optimize yield and purity. The process parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure reproducibility and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the methylthio group, leading to sulfoxide or sulfone derivatives.
Reduction: : Reductive transformations often target the bromine atom or the carbamoyl group.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, mCPBA.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Organometallic reagents, amines, thiols.
Major Products
The products of these reactions vary, but often include substituted isoquinoline derivatives, which may exhibit enhanced biological activity or novel chemical properties.
Aplicaciones Científicas De Investigación
Chemistry
The compound serves as a precursor or intermediate in the synthesis of complex molecules, enabling the exploration of new chemical space. It's valuable in developing novel ligands, catalysts, and other functional materials.
Biology and Medicine
In medicinal chemistry, its derivatives are investigated for potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. The structure-activity relationships (SAR) of its analogs are extensively studied.
Industry
Industrial applications include its use in the synthesis of dyes, pigments, and as a building block for advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which this compound or its derivatives exert biological effects often involves interaction with specific enzymes or receptors. The molecular targets vary depending on the derivative but can include kinases, proteases, and G-protein coupled receptors. These interactions may lead to inhibition or activation of biochemical pathways, contributing to their therapeutic effects.
Comparación Con Compuestos Similares
When compared to other isoquinoline derivatives:
Unique Features: : The combination of a bromine atom and a methylthio group provides distinctive reactivity and potential biological activities.
Similar Compounds: : Isoquinoline, benzylisoquinoline, and tetrahydroisoquinoline derivatives. Each class has unique substitution patterns and resulting properties.
The specific structural elements of methyl 7-bromo-1-((4-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate make it a notable entity in chemical research, offering a platform for developing new therapeutic agents and materials.
Propiedades
IUPAC Name |
methyl 7-bromo-1-[(4-methylsulfanylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3S/c1-25-19(24)22-10-9-12-3-4-13(20)11-16(12)17(22)18(23)21-14-5-7-15(26-2)8-6-14/h3-8,11,17H,9-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMDYZWDFCEWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NC3=CC=C(C=C3)SC)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2749331.png)
![(5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-1lambda6,3-thiazolidine-1,1,4-trione](/img/structure/B2749335.png)

![(E)-2-amino-N-butyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2749339.png)
![2-({1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2749341.png)
![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749343.png)
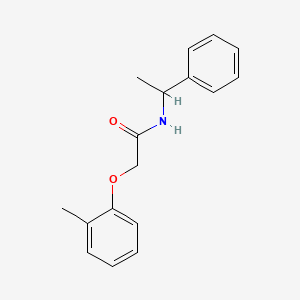
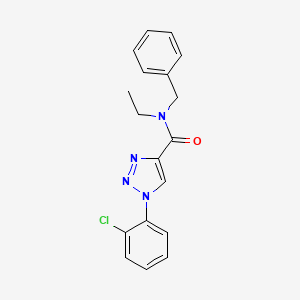

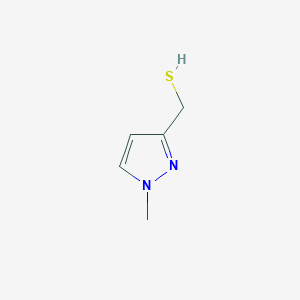
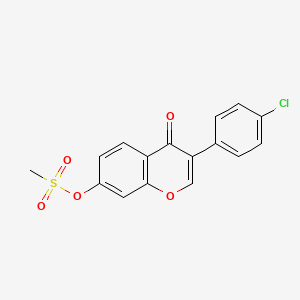
![2-(8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2749352.png)
![3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2749353.png)
